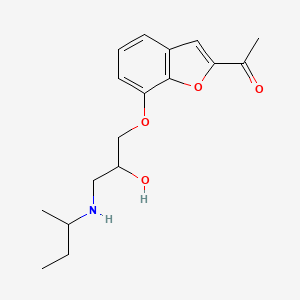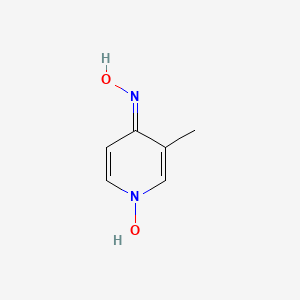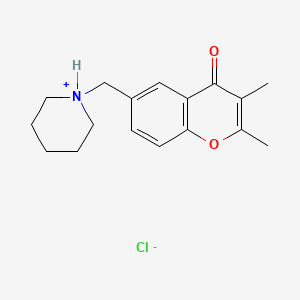
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic organic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chromone core substituted with dimethyl groups at positions 2 and 3, and a piperidinomethyl group at position 6, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by the introduction of the piperidinomethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and drying are essential to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromone core or the piperidinomethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the chromone core or the piperidinomethyl group.
科学研究应用
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride involves its interaction with specific molecular targets within cells. The chromone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall pharmacological profile.
相似化合物的比较
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride can be compared with other chromone derivatives and piperidine-containing compounds:
Chromone Derivatives: Similar compounds include 3-formylchromone and 2,3-disubstituted chromones, which also exhibit diverse biological activities.
Piperidine-Containing Compounds: Piperidine derivatives such as piperidinones and spiropiperidines are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
16146-80-8 |
|---|---|
分子式 |
C17H22ClNO2 |
分子量 |
307.8 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-12-13(2)20-16-7-6-14(10-15(16)17(12)19)11-18-8-4-3-5-9-18;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H |
InChI 键 |
FQKATYLDCVGHJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCCCC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


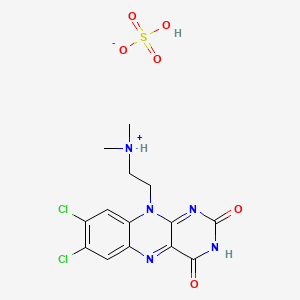

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
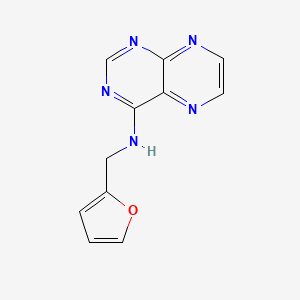
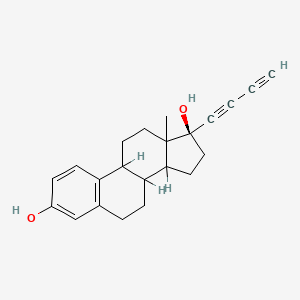
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
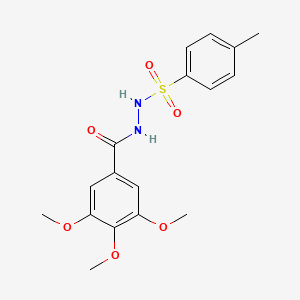
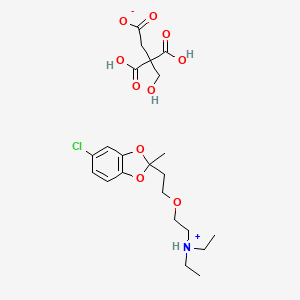
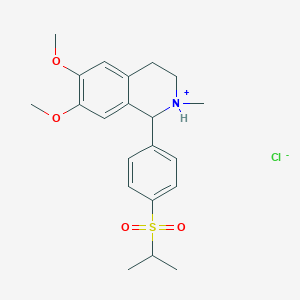

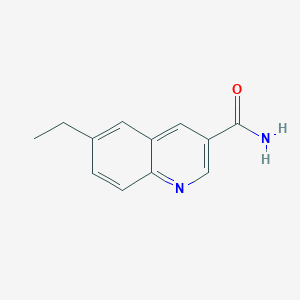
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
